4-(2-Quinolylmethyl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H18N2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
2-(piperidin-4-ylmethyl)quinoline |
InChI |
InChI=1S/C15H18N2/c1-2-4-15-13(3-1)5-6-14(17-15)11-12-7-9-16-10-8-12/h1-6,12,16H,7-11H2 |
InChI Key |
BJLQFTGEJFUVGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 2 Quinolylmethyl Piperidine and Analogues
Direct Synthetic Routes to the Core 4-(2-Quinolylmethyl)piperidine Structure
Direct methods for synthesizing the this compound core often involve the creation of the final saturated piperidine (B6355638) ring from a pre-functionalized quinoline (B57606) precursor.
Catalytic Hydrogenation Approaches for Quinolylmethylene Precursors
Catalytic hydrogenation is a primary method for the synthesis of this compound from quinolylmethylene precursors. This process typically involves the reduction of a double bond in a precursor molecule, such as 2-(piperidin-4-ylmethylene)quinoline, to yield the target saturated piperidine ring. Various catalysts, including palladium on carbon (Pd/C), platinum (Pt), and rhodium (Rh), are employed for this transformation. mdpi.comd-nb.info
The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the hydrogenation. For instance, gold nanoparticles supported on titanium dioxide (TiO₂) have been shown to effectively catalyze the chemoselective hydrogenation of functionalized quinolines under mild conditions. nih.gov This is noteworthy because quinoline derivatives often act as poisons for traditional noble metal catalysts like palladium and platinum. nih.gov The promotional effect of the quinoline molecule itself on H₂ activation over the gold catalyst allows the reaction to proceed at temperatures as low as 25°C, while leaving other functional groups like halogens, ketones, and olefins intact. nih.gov
Recent advancements have also explored electrocatalytic hydrogenation using a proton-exchange membrane (PEM) reactor, which can be promoted by catalytic amounts of acids like p-toluenesulfonic acid (PTSA). beilstein-journals.org The hydrogenation of quinolines typically proceeds stepwise through a 1,2-dihydroquinoline (B8789712) intermediate before forming the fully saturated 1,2,3,4-tetrahydroquinoline (B108954). researchgate.netnih.gov
Reductive Amination Strategies
Reductive amination provides a versatile and powerful route for the synthesis of this compound. researchgate.netmasterorganicchemistry.com This method typically involves the reaction of a quinoline-2-carboxaldehyde with a 4-aminomethylpiperidine derivative in the presence of a reducing agent. nih.gov The initial reaction forms an imine intermediate, which is then reduced in situ to the desired secondary amine. masterorganicchemistry.com
A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce the imine in the presence of the initial aldehyde. masterorganicchemistry.comresearchgate.net For instance, the synthesis of quinoline-piperidine conjugates has been achieved through reductive amination using sodium borohydride (B1222165) (NaBH₄) in methanol. nih.gov In some cases, intramolecular reductive amination can be a key step in forming the piperidine ring itself from a suitable precursor. nottingham.ac.uk
The double reductive amination (DRA) of dicarbonyl compounds is another powerful strategy for constructing the piperidine skeleton, offering a direct route to polyhydroxylated piperidines. chim.it This approach highlights the versatility of reductive amination in complex molecule synthesis.
Modular Synthesis of Functionalized Quinolylmethylpiperidine Scaffolds
Modular approaches allow for the construction of diverse libraries of functionalized quinolylmethylpiperidines by combining different building blocks.
Assembly of Piperidine Ring with Quinolyl Moiety
The assembly of a pre-formed piperidine ring with a quinoline moiety is a common modular strategy. This can be achieved through various coupling reactions. For example, a 4-substituted monocyclic piperidine can be coupled with a quinoline core via an addition-elimination reaction. nih.gov Alternatively, a piperidine derivative can be constructed and then linked to the quinoline. One such method involves the reduction of a nitrile-functionalized piperidine precursor to the corresponding 4-(aminomethyl)piperidine, which can then be reacted with a quinoline aldehyde via reductive amination. nih.gov
The synthesis of the piperidine ring itself can be achieved through methods like the Petrenko-Kritschenko reaction, which provides piperidin-4-ones that are versatile starting materials. researchgate.net These modular approaches offer flexibility in introducing a wide range of substituents onto both the piperidine and quinoline rings, facilitating the exploration of structure-activity relationships. nih.gov
Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov MCRs are increasingly used for the synthesis of functionalized piperidines. mdpi.comnih.gov
The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be adapted for synthesizing complex piperidine-containing scaffolds. nih.govwikipedia.org The Ugi four-component reaction (U4CR) combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. nih.gov This reaction has been used to access the core structure of potent analgesics like carfentanil. nih.gov The Passerini three-component reaction (P-3CR) involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to form α-acyloxy amides. wikipedia.org
While direct application of these MCRs to form the this compound skeleton in one pot is complex, they offer powerful tools for creating highly functionalized piperidine building blocks that can be subsequently coupled with a quinoline moiety. For example, a five-component reaction has been developed to produce densely functionalized piperidine derivatives. mdpi.com
Stereoselective Synthesis of this compound Derivatives
The control of stereochemistry is crucial in the synthesis of bioactive molecules. Stereoselective methods for preparing this compound derivatives aim to control the spatial arrangement of atoms, leading to specific enantiomers or diastereomers.
Asymmetric hydrogenation is a key strategy for achieving stereoselectivity. The use of chiral catalysts, such as those based on rhodium and iridium, can lead to the formation of chiral piperidine derivatives with high enantioselectivity. bohrium.comnih.gov For example, rhodium-catalyzed C-H functionalization of N-Boc-piperidine can generate 2-substituted analogues with controlled stereochemistry. nih.govd-nb.info The choice of catalyst and protecting group on the piperidine nitrogen can direct the site-selectivity of the functionalization. nih.govd-nb.info
Another approach involves the stereoselective coupling of a chiral piperidine precursor with the quinoline moiety. Chiral piperidines can be synthesized from pyridinium (B92312) salts via asymmetric reductive transamination, a method that avoids the need for chiral catalysts or hydrogen gas. bohrium.com Furthermore, domino reactions, such as the Mannich-Michael reaction using a carbohydrate auxiliary, can furnish N-substituted dehydropiperidinones with high diastereoselectivity, which can then be further transformed into variously substituted piperidines. cdnsciencepub.com
Chiral Auxiliary and Ligand-Controlled Methods
The enantioselective synthesis of piperidine derivatives can be achieved through methods controlled by chiral auxiliaries and ligands. These approaches guide the stereochemical outcome of reactions, leading to the formation of a specific enantiomer. For instance, the use of chiral ligands in transition-metal-catalyzed reactions is a cornerstone of modern asymmetric synthesis.
Rhodium-catalyzed asymmetric reductive Heck reactions represent a powerful tool for creating enantioenriched 3-substituted tetrahydropyridines, which are direct precursors to piperidines. snnu.edu.cn In this approach, a pyridine (B92270) ring is first partially reduced and activated, for example, as a phenyl pyridine-1(2H)-carboxylate. This intermediate then undergoes a cross-coupling reaction with an aryl or vinyl boronic acid in the presence of a rhodium catalyst and a chiral phosphine (B1218219) ligand. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the addition to one face of the molecule, resulting in high enantioselectivity. snnu.edu.cn Subsequent reduction of the tetrahydropyridine (B1245486) product yields the final chiral piperidine. snnu.edu.cn This strategy has been successfully applied to the synthesis of clinically important molecules like Preclamol and Niraparib. snnu.edu.cn
Another established strategy involves the asymmetric conjugate addition of organometallics to N-heterocyclic acceptors like dihydropyridones and quinolones. d-nb.info The use of a copper(I) catalyst paired with a specific chiral ligand enables the addition of Grignard reagents to these systems with excellent yields and high enantioselectivity. d-nb.info This method allows for the creation of chiral 2- and 4-substituted piperidones, which are versatile intermediates for further elaboration into complex piperidine alkaloids. d-nb.info
Table 1: Examples of Ligand-Controlled Asymmetric Synthesis of Piperidine Precursors
| Catalyst System | Reactants | Product Type | Yield | Enantiomeric Excess (ee) | Reference |
| Rh(I) / Chiral Bisphosphorus Ligand | Pyridinium Salt | cis-2,4-disubstituted Piperidine | N/A | High | mdpi.com |
| CuBr·SMe₂ / Chiral Ligand (L1) | N-Cbz-4-quinolone, EtMgBr | 2-substituted Tetrahydro-quinolone | >90% | >90% | d-nb.info |
| Rh Catalyst / Chiral Ligand | Phenyl pyridine-1(2H)-carboxylate, Boronic Acid | 3-substituted Tetrahydropyridine | High | Excellent | snnu.edu.cn |
Asymmetric Catalysis in Piperidine Synthesis
Asymmetric catalysis provides a direct and efficient pathway to chiral piperidines by transforming achiral starting materials into enantiomerically enriched products. researchgate.net These reactions often rely on a small amount of a chiral catalyst to generate large quantities of a chiral product.
Organocatalysis has emerged as a powerful alternative to metal-based systems. Chiral phosphines, for example, have been used to catalyze the [4+2] annulation (cycloaddition) of imines with allenes, furnishing highly functionalized piperidine derivatives with very good stereoselectivity. researchgate.net Similarly, the combination of a quinoline-based organocatalyst with a co-catalyst like trifluoroacetic acid can promote enantioselective intramolecular aza-Michael reactions to produce 2,5-disubstituted and 2,5,5-trisubstituted piperidines in good yields. nih.gov
A desymmetrization approach offers another elegant strategy. In this method, a meso-compound, which contains a plane of symmetry but is achiral, is transformed into a chiral molecule. For instance, the selective formation of a lactam in a symmetrical precursor can be used to generate chiral piperidines. mdpi.com The diastereoselective nitro-Mannich reaction is another key transformation, creating stereocenters that are retained during a subsequent reductive cyclization to form the piperidine ring with controlled stereochemistry. mdpi.com
Novel Synthetic Techniques for Piperidine and Quinoline Core Structures Applied to Quinolylmethylpiperidine
The construction of the constituent piperidine and quinoline rings of this compound can be achieved through a variety of innovative techniques that offer greater efficiency, selectivity, and sustainability compared to traditional methods.
Biocatalytic Transformations for Piperidine Functionalization
Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a green and highly selective alternative to conventional chemical methods. ijpsjournal.commdpi.com For piperidine synthesis and functionalization, enzymes can perform reactions with high regio- and stereoselectivity under mild conditions. rsc.org
A groundbreaking strategy combines biocatalytic C-H oxidation with chemical synthesis. news-medical.netnih.govchemrxiv.org In this two-step process, enzymes are first used to selectively install a hydroxyl group at a specific carbon atom on the piperidine ring. news-medical.net This enzymatic oxidation creates a "handle" on the molecule that can then be used for further chemical modification. acs.org This approach is analogous to electrophilic aromatic substitution in flat molecules but is applied to a 3D structure. news-medical.net
For the synthesis of the quinoline core, enzymes such as α-chymotrypsin have been shown to catalyze the Friedländer condensation, a classic reaction for quinoline synthesis, in an eco-friendly ionic liquid medium. mdpi.com This biocatalytic method can provide excellent yields at lower temperatures and with reduced enzyme loading compared to reactions in organic solvents. mdpi.com Additionally, monoamine oxidase (MAO-N) biocatalysts can be used for the oxidative aromatization of tetrahydroquinolines to produce quinoline derivatives. acs.org
Table 2: Selected Biocatalytic Reactions for Piperidine and Quinoline Synthesis
| Enzyme | Reaction Type | Substrate(s) | Product | Key Advantage | Reference |
| Candida antarctica Lipase B (CALB) | Multicomponent Reaction | Benzaldehyde, Aniline (B41778), Acetoacetate Ester | Substituted Piperidine | High yield, reusable catalyst | rsc.org |
| α-Chymotrypsin | Friedländer Condensation | 2-Aminoaryl ketone, Ketone | Quinoline Derivative | Eco-friendly, high yield in ionic liquid | mdpi.com |
| Monoamine Oxidase (MAO-N) | Oxidative Aromatization | Tetrahydroquinoline | Quinoline | Synthesis from reduced precursors | acs.org |
| Amine Oxidase / Ene Imine Reductase | Chemo-enzymatic Dearomatization | Activated Pyridine | Chiral Substituted Piperidine | High stereoselectivity | researchgate.netnih.gov |
Radical Cross-Coupling Methodologies
Radical cross-coupling reactions have become a vital tool for forming carbon-carbon bonds, enabling the direct functionalization of heterocyclic rings like piperidine and quinoline. researchgate.net These methods often proceed under mild conditions and exhibit broad functional group tolerance.
A powerful modern strategy pairs the biocatalytic C-H oxidation of piperidines with radical cross-coupling. nih.gov After an enzyme installs a hydroxyl group, this group can be converted into a radical precursor. A subsequent radical cross-coupling reaction, often enabled by nickel electrocatalysis, forges a new C-C bond at that position. news-medical.net This two-step sequence streamlines the synthesis of complex piperidines by avoiding the need for protecting groups and expensive precious metal catalysts like palladium. news-medical.netacs.org
For the quinoline moiety, radical-mediated processes offer an effective route for C-H functionalization. rsc.org Radical addition reactions can be used to introduce alkyl groups and other substituents directly onto the quinoline ring system, providing a direct path to analogues of the target compound. researchgate.netwiley.com For example, a formal [4+2] cycloaddition involving radical intermediates has been used in the electrosynthesis of highly functionalized quinolines. acs.orgfigshare.com
Ring Transformation and Expansion Strategies
Instead of building the piperidine ring from an acyclic chain, it can be formed by rearranging or expanding a smaller, pre-existing ring. These methods provide unique pathways to complex piperidine structures.
One such method involves the ring expansion of aziridines. springernature.com A reaction between a bicyclic aziridine (B145994) and a vinyl carbene, generated from a diazoester, can produce an aziridinium (B1262131) ylide intermediate. This strained intermediate then undergoes a rearrangement to expand the three-membered aziridine ring into a six-membered dehydropiperidine scaffold. springernature.com This product can be further functionalized to access highly substituted piperidines. springernature.com
Another strategy involves the transformation of a pyridine ring. In a process utilizing Zincke imine intermediates, a substituted pyridine can react with an aniline to undergo a ring-opening and subsequent ring-closing sequence. acs.orgchemrxiv.org This generates a pyridinium salt that can be hydrogenated to yield the corresponding N-arylpiperidine derivative, offering a modular way to synthesize diverse piperidine structures. acs.org
Utility of Mannich and Dieckmann Condensations in Piperidone Precursor Synthesis
The synthesis of this compound often proceeds through a piperidone intermediate, a piperidine ring containing a ketone group. The Mannich and Dieckmann reactions are two of the most fundamental and widely used methods for constructing these piperidone precursors. researchgate.net
The Mannich reaction is a three-component condensation that typically involves an amine, formaldehyde (B43269) (or another aldehyde), and a carbon acid (such as a ketone). researchgate.net For the synthesis of 4-piperidones, a primary amine can be reacted with two equivalents of an enolizable ketone and an aldehyde. nih.govrsc.org This multicomponent reaction assembles the piperidine ring in a single, efficient step. The nitro-Mannich (or aza-Henry) reaction, where a nitroalkane reacts with an imine, is a powerful variant for creating β-nitroamines, which are versatile precursors for piperidine-based drugs. researchgate.net
The Dieckmann condensation is an intramolecular cyclization of a diester to form a β-keto ester, which is a direct precursor to a piperidone. dtic.mil The synthesis typically begins with the addition of a primary amine to two molecules of an acrylate (B77674) ester (e.g., methyl acrylate), forming an aminodicarboxylate ester. researchgate.nettandfonline.com In the presence of a strong base like sodium metal or sodium hydride, this diester undergoes an intramolecular cyclization to form the six-membered ring. dtic.milchemicalbook.com The resulting cyclic β-keto ester is then hydrolyzed and decarboxylated to yield the final 4-piperidone. tandfonline.com Careful control of reaction conditions is crucial to prevent a competing retro-Dieckmann reaction, which can cleave the newly formed ring. researchgate.nettandfonline.com
Chemical Transformations and Reactivity of 4 2 Quinolylmethyl Piperidine Systems
Reactivity of the Piperidine (B6355638) Nitrogen Atom
The secondary amine within the piperidine ring of 4-(2-quinolylmethyl)piperidine is a key site for a variety of chemical transformations, including N-alkylation, N-acylation, and enamine formation. These reactions allow for the introduction of diverse functional groups, significantly altering the molecule's steric and electronic properties.
N-Alkylation and N-Acylation Reactions
The lone pair of electrons on the piperidine nitrogen atom makes it nucleophilic, readily participating in reactions with electrophiles such as alkyl halides and acylating agents.
N-Alkylation is a fundamental transformation for introducing alkyl groups onto the piperidine nitrogen. This is typically achieved by reacting this compound with an alkyl halide (e.g., benzyl (B1604629) chloride, methyl iodide) in the presence of a base to neutralize the resulting hydrohalic acid. The choice of solvent can influence the reaction, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides an alternative route to N-alkylation. A series of N-substituted piperidine derivatives have been synthesized using these methods, highlighting the versatility of this approach.
N-Acylation involves the reaction of the piperidine nitrogen with acylating agents like acyl chlorides or acid anhydrides to form amides. These reactions are typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to scavenge the acid byproduct. Acetic anhydride (B1165640) is a commonly used reagent for introducing an acetyl group. The resulting N-acyl derivatives are often more stable and can exhibit different biological activities compared to the parent amine.
| Reagent Class | Specific Reagent Example | Product Type |
| Alkyl Halide | Benzyl chloride | N-Benzyl-4-(2-quinolylmethyl)piperidine |
| Acyl Chloride | Acetyl chloride | N-Acetyl-4-(2-quinolylmethyl)piperidine |
| Acid Anhydride | Acetic anhydride | N-Acetyl-4-(2-quinolylmethyl)piperidine |
Enamine Formation with Ketones
Secondary amines, such as the piperidine moiety in this compound, react with ketones (and aldehydes) to form enamines. This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the enamine product. Enamines are valuable synthetic intermediates, acting as nucleophiles in various carbon-carbon bond-forming reactions. The reactivity of the enamine is derived from the delocalization of the nitrogen lone pair into the double bond, making the α-carbon nucleophilic. The rate of enamine formation can be influenced by the steric environment of both the amine and the ketone.
The general mechanism for enamine formation involves the initial formation of a hemiaminal, followed by acid-catalyzed dehydration to yield an iminium ion. A proton is then removed from the α-carbon to form the enamine.
Transformations Involving the Quinolyl Moiety
The quinoline (B57606) ring system in this compound is an aromatic heterocycle that can undergo both electrophilic and nucleophilic aromatic substitution reactions. The position of these substitutions is influenced by the electronic properties of the quinoline ring and the presence of the piperidinylmethyl substituent.
Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring
Electrophilic Aromatic Substitution: The quinoline ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. Electrophilic substitution, such as nitration or sulfonation, typically occurs on the benzene ring portion of the quinoline system, preferentially at positions 5 and 8. This regioselectivity is due to the greater stability of the intermediate carbocations formed during attack at these positions. For example, nitration of quinoline with a mixture of nitric acid and sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline.
Nucleophilic Aromatic Substitution: The pyridine ring of the quinoline nucleus is electron-deficient and can be susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or when a good leaving group is present at the 2- or 4-position. For instance, chloroquinolines can undergo nucleophilic substitution with amines, such as piperidine, to yield the corresponding aminoquinolines. The reactivity of 2- and 4-chloroquinolines towards piperidine has been studied, demonstrating the feasibility of such transformations.
| Reaction Type | Reagents | Position of Substitution | Product Example |
| Electrophilic Nitration | HNO₃/H₂SO₄ | 5 and 8 | 4-((5-Nitroquinolin-2-yl)methyl)piperidine |
| Nucleophilic Substitution | Piperidine (on a 2-chloroquinoline (B121035) precursor) | 2 | 2-(Piperidin-1-yl)quinoline derivative |
Functionalization of the Methylene (B1212753) Bridge Linking Quinoline and Piperidine
The methylene bridge connecting the quinoline and piperidine rings is a potential site for functionalization, although this is a less commonly explored area of reactivity for this specific scaffold. The protons on this methylene group are benzylic in nature, which could allow for radical-mediated reactions or deprotonation with a strong base to form a carbanion, which could then react with electrophiles. Palladium-catalyzed C-H functionalization is a modern synthetic strategy that could potentially be applied to activate the C-H bonds of the methylene bridge, enabling the introduction of various functional groups.
Derivatization Strategies for Scaffold Diversification
The this compound scaffold serves as a versatile template for the creation of diverse chemical libraries for applications in drug discovery and materials science. Combinatorial chemistry and parallel synthesis approaches can be employed to rapidly generate a multitude of derivatives by leveraging the reactivity of the piperidine nitrogen and the quinoline ring.
Strategies for diversification include:
Varying the N-substituent on the piperidine ring: A wide array of alkyl and acyl groups can be introduced via N-alkylation and N-acylation, allowing for fine-tuning of properties such as lipophilicity, solubility, and target binding.
Substitution on the quinoline ring: By starting with appropriately substituted quinoline precursors, a range of functional groups can be incorporated onto the aromatic system. Alternatively, electrophilic or nucleophilic aromatic substitution reactions can be performed on the parent scaffold.
Modification of the methylene bridge: Although less explored, functionalization of the methylene linker could introduce additional points of diversity.
These derivatization strategies enable the systematic exploration of the chemical space around the this compound core, facilitating the identification of compounds with optimized properties for specific applications.
Side Chain Modifications and Functional Group Interconversions
The piperidine moiety of this compound offers a reactive handle for a range of side-chain modifications and functional group interconversions. The secondary amine of the piperidine ring is a key site for such transformations, readily undergoing reactions like N-alkylation and N-acylation.
N-Alkylation: The nitrogen atom of the piperidine ring can be readily alkylated using various alkyl halides. This reaction is a common strategy to introduce diverse substituents, thereby altering the steric and electronic properties of the molecule. For instance, reaction with substituted benzyl chlorides in the presence of a base such as potassium carbonate can yield the corresponding N-benzyl derivatives. The choice of solvent can influence the reaction, with both polar protic solvents like ethanol (B145695) and aprotic solvents like dichloromethane (B109758) being employed.
N-Acylation: Acylation of the piperidine nitrogen is another facile transformation, typically achieved by reacting this compound with acylating agents like acid chlorides or anhydrides. This reaction introduces an amide functionality, which can significantly impact the molecule's properties. The reaction conditions for N-acylation are generally mild, often carried out in the presence of a base to neutralize the acid byproduct.
Beyond the piperidine nitrogen, modifications can also be envisioned for the quinoline ring system.
Catalytic Hydrogenation of the Quinoline Ring: The quinoline ring can undergo catalytic hydrogenation to yield the corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivative. This transformation effectively removes the aromaticity of the pyridine portion of the quinoline ring, leading to a more flexible, alicyclic structure. Various catalysts, including those based on cobalt, can be employed for this reduction under hydrogen pressure. The specific conditions, such as catalyst type, solvent, temperature, and pressure, can influence the efficiency and selectivity of the hydrogenation.
Introduction of Steric and Electronic Modifiers
The introduction of steric and electronic modifiers onto the this compound scaffold is a key strategy for fine-tuning its chemical and physical properties. These modifications can be introduced at various positions, including the piperidine ring, the quinoline nucleus, and even the methylene bridge, although modifications of the latter are less common.
Substitution on the Quinoline Ring: The quinoline ring is amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups that can act as steric or electronic modifiers. Halogenation, for instance, is a common modification. The use of N-halosuccinimides (NCS, NBS, NIS) provides a convenient method for the regioselective halogenation of quinoline derivatives, often favoring substitution at the C5 and C8 positions of the benzene ring portion of the quinoline system. The introduction of a halogen atom can significantly alter the electronic properties of the quinoline ring through inductive effects and can also serve as a handle for further synthetic transformations.
The following table summarizes some of the key chemical transformations and the types of modifiers that can be introduced onto the this compound system.
| Transformation Type | Reagents and Conditions | Moiety Modified | Introduced Modifier Type |
| N-Alkylation | Alkyl halides (e.g., benzyl chloride), Base (e.g., K₂CO₃), Solvent (e.g., EtOH or DCM) | Piperidine Nitrogen | Steric and Electronic |
| N-Acylation | Acid chlorides or Anhydrides, Base | Piperidine Nitrogen | Electronic |
| Catalytic Hydrogenation | H₂, Catalyst (e.g., Co-based) | Quinoline Ring | Conformational |
| Electrophilic Halogenation | N-Halosuccinimides (NCS, NBS, NIS) | Quinoline Ring | Electronic |
Structure Activity Relationship Sar and Scaffold Design in Quinolylmethylpiperidine Research
Elucidation of Key Structural Determinants for Pharmacological Receptor Interactions
The affinity and activity of 4-(2-quinolylmethyl)piperidine derivatives are governed by the intricate interplay of their structural features. The piperidine (B6355638) ring, the quinoline (B57606) moiety, and the methylene (B1212753) linker all play crucial roles in defining the molecule's three-dimensional shape, electronic properties, and ability to form key interactions with biological receptors.
Influence of Substituents on the Piperidine Ring and its Position relative to the Quinoline
The piperidine ring serves as a critical anchoring point for receptor interaction, and its substitution pattern significantly modulates the pharmacological profile of quinolylmethylpiperidine analogues. Both the nature and the position of substituents can have a profound impact on binding affinity and selectivity.
Research on various piperidine-containing compounds has demonstrated the importance of substitution. For instance, in a series of piperidine-based inhibitors, both steric and electrostatic interactions of substituents at the 3α-position were found to be crucial for binding. The position of substituents also plays a key role; for example, in certain coumarin (B35378) derivatives, compounds with a 1,3-substituted piperidine ring exhibited superior MAO-B inhibition compared to their 1,4-substituted counterparts.
The conformational preference of substituents on the piperidine ring is also a determining factor. Studies on 4-substituted piperidines have shown that the relative energies of conformers are similar to analogous cyclohexanes. However, the introduction of polar substituents can lead to a stabilization of the axial conformer upon protonation of the piperidine nitrogen, a phenomenon driven by electrostatic interactions. nih.gov This highlights the importance of considering the ionization state of the piperidine ring in physiological environments.
The following table summarizes the observed influence of piperidine ring substitutions in related compound classes, providing insights applicable to the this compound scaffold.
| Substitution Position | Substituent Type | Observed Effect on Activity | Compound Class Context |
| 3α-position | Flexible substituents | Steric and electrostatic interactions are critical for binding. | Piperidine-based cocaine analogues |
| 4-position | Polar groups (e.g., F, OH, Br) | Stabilization of the axial conformer upon protonation. nih.gov | 4-substituted piperidines nih.gov |
| 1,3-substitution vs. 1,4-substitution | Varied | 1,3-substituted rings showed better MAO-B inhibition. | Coumarin-piperidine derivatives |
Impact of Quinoline Ring Modifications on Activity
The quinoline ring system is a "privileged scaffold" in medicinal chemistry, and its modification offers a rich avenue for modulating the biological activity of this compound analogues. nih.govnih.gov The electronic properties and substitution pattern of the quinoline moiety can influence key intermolecular interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions with the target receptor.
Studies on various quinoline derivatives have provided valuable SAR insights. For example, in a series of quinoline-carbonitrile derivatives, the introduction of a methoxy (B1213986) group at position 6 was preferred over a methyl group or no substitution for antibacterial activity. frontiersin.org In another study on quinoline hybrids, it was found that dihydroxy substitution at positions 3 and 4 of a phenyl ring attached to the quinoline resulted in the best anti-α-glucosidase activity. frontiersin.org
Furthermore, the position of attachment of functional groups to the quinoline ring is critical. For instance, in a series of potent ABCG2 modulators, shifting a quinoline-carboxamido residue to the meta-position of a benzamide (B126) core was a key modification. nih.gov The following table provides examples of how quinoline ring modifications have influenced the activity of different classes of quinoline-containing compounds.
| Modification Site | Substituent/Modification | Effect on Biological Activity | Compound Class |
| Position 6 | Methoxy group | Increased antibacterial inhibition zone compared to methyl or no substitution. frontiersin.org | Quinoline-carbonitrile derivatives frontiersin.org |
| Positions 3 and 4 (of an attached phenyl ring) | Dihydroxy groups | Optimal anti-α-glucosidase activity. frontiersin.org | Quinoline-Schiff bases frontiersin.org |
| Position 7 | Bulky substituents and amino side chains | Enhanced antiproliferative activity. frontiersin.org | Quinolone derivatives frontiersin.org |
Role of the Methylene Linker in Conformational Preferences
The nature of this linker can significantly impact activity. For example, in a study of piperidine derivatives as inhibitors of MenA, replacing a keto linker with a methylene group led to a complete loss of activity. nih.gov This suggests that the presence of a hydrogen bond acceptor at this position may be a critical interaction for binding to the target enzyme. nih.gov The length and rigidity of the linker are also important parameters. In a series of morpholine-bearing quinoline derivatives, the length of the carbon chain linker influenced cholinesterase inhibitory potency. mdpi.com
Conformational analysis of related diaryl- or heteroaryl-methylpiperidine systems can provide insights into the preferred orientations of the quinoline and piperidine rings relative to each other. The rotational freedom around the single bonds of the methylene bridge allows the molecule to adopt various conformations, and the lowest energy conformer is the one most likely to be biologically active. Factors such as steric hindrance and intramolecular interactions can influence this conformational preference.
Scaffold Hopping and Bioisosteric Replacements in Quinolylmethylpiperidine Analogues
To explore new chemical space, improve upon existing scaffolds, and circumvent potential intellectual property limitations, researchers are increasingly turning to scaffold hopping and bioisosteric replacement strategies. spirochem.com These approaches involve replacing core structural elements of the this compound molecule with other chemical motifs that retain similar biological activity.
Diversification of the Piperidine Core (e.g., bridged, spirocyclic, or fused systems)
The piperidine moiety is a common target for scaffold hopping due to its prevalence in pharmaceuticals and its influence on pharmacokinetic properties. enamine.netpharmaceutical-business-review.comenamine.netpharmaceutical-technology.com Replacing the simple piperidine ring with more conformationally constrained systems, such as bridged, spirocyclic, or fused rings, can lead to improvements in potency, selectivity, and metabolic stability.
Bridged Systems: Introducing a bridge across the piperidine ring can lock it into a specific conformation, which may be more favorable for receptor binding. Examples of bridged systems that have been explored as piperidine bioisosteres include:
2-Azanorbornane: Analogues containing this bicyclic system have shown high affinity for their targets. nih.govnih.gov
Nortropane and Isonortropane: These bridged systems have been incorporated into various analogues, preserving receptor affinity. nih.govnih.gov
Isoquinuclidine and Quinuclidine: The inclusion of these rigid scaffolds has been shown to maintain the affinity of the parent piperidine compound, suggesting that the receptor can accommodate their steric bulk. nih.govnih.gov
The following table presents data on bridged piperidine analogues of a P2Y14R antagonist, demonstrating the potential for maintaining or improving affinity with these rigid scaffolds.
| Piperidine Analogue | IC50 (nM) | Key Feature |
| Isoquinuclidine derivative | 15.6 | Bridged bicyclic system nih.gov |
| Isonortropanol derivative | 21.3 | Bridged bicyclic system with a hydroxyl group nih.gov |
Spirocyclic and Fused Systems: Spirocyclic systems, where two rings share a single atom, and fused systems, where two rings share two adjacent atoms, offer another avenue for creating three-dimensional diversity. enamine.netpharmaceutical-business-review.comenamine.netpharmaceutical-technology.com These scaffolds can alter the exit vectors of substituents and provide access to novel chemical space. The development of synthetic strategies for creating new spirocyclic and fused sp³-rich scaffolds is an active area of research in medicinal chemistry. enamine.netpharmaceutical-business-review.comenamine.netpharmaceutical-technology.com
Exploration of Alternative Heterocyclic Motifs for the Quinoline Unit
The quinoline ring, while a valuable pharmacophore, can also be a target for bioisosteric replacement to modulate properties such as solubility, metabolism, and target selectivity. A bioisostere is a chemical group that can be interchanged with another group to create a new compound with similar biological properties. cambridgemedchemconsulting.com
Several heterocyclic systems can be considered as potential bioisosteres for the quinoline moiety. The choice of replacement depends on mimicking the key electronic and steric features of the quinoline ring that are essential for receptor binding. For example, in the context of kinase inhibitors, various "hinge binders" have been designed to mimic the hydrogen bonding interactions of the adenine (B156593) ring of ATP, a role that the quinoline nitrogen can also play. namiki-s.co.jp
Examples of bioisosteric replacements for quinoline and related structures from the literature include:
Biphenyl (B1667301) System: In a series of ABCG2 modulators, a benzanilide (B160483) moiety was successfully replaced by a more stable biphenyl system, demonstrating a successful bioisosteric switch. nih.gov
nih.govnih.govnamiki-s.co.jptriazino[2,3-c]quinazolines: These have been investigated as bioisosteres of condensed quinazolines in the search for anti-inflammatory agents. nih.govresearchgate.net
Naphthalene (B1677914): In some contexts, the isosteric replacement of the quinoline ring with a naphthalene scaffold has been explored, for instance, in the study of carboxamide derivatives. nih.gov
The following table lists some potential heterocyclic replacements for the quinoline ring.
| Original Scaffold | Bioisosteric Replacement | Rationale |
| Quinoline | Naphthalene | Similar size and aromatic character, but lacks the nitrogen for hydrogen bonding. nih.gov |
| Condensed Quinazoline | nih.govnih.govnamiki-s.co.jptriazino[2,3-c]quinazoline | Mimics the overall shape and electronic properties. nih.govresearchgate.net |
The strategic application of these SAR principles and advanced drug design techniques continues to drive the evolution of this compound-based compounds, paving the way for the development of novel and improved therapeutic agents.
Conformational Analysis and its Implications for Ligand Design
The three-dimensional arrangement of a molecule is crucial in determining its interaction with biological targets. For this compound and its analogs, a thorough conformational analysis is essential for understanding its structure-activity relationship (SAR) and for guiding the design of new, more effective ligands. This analysis primarily involves examining the conformational preferences of the piperidine ring and the possible rotational states (rotamers) of the quinolylmethyl side chain.
The piperidine ring, a six-membered saturated heterocycle, typically adopts a low-energy chair conformation to minimize angular and torsional strain. However, other conformations, such as the twist-boat, are also possible, though generally less favorable. nih.govresearchgate.net The energetic difference between these conformations and the preference for the substituent's orientation (axial vs. equatorial) are influenced by several factors.
For 4-substituted piperidines, the conformational free energies are often very similar to those of analogously substituted cyclohexanes. nih.gov In the case of this compound, the quinolylmethyl group is relatively large. Steric hindrance would generally favor this substituent occupying the equatorial position on the piperidine ring to minimize 1,3-diaxial interactions.
However, the nature of the nitrogen atom in the piperidine ring can introduce complexities. For instance, when the piperidine nitrogen is bonded to an aromatic ring or is acylated, conjugation of its lone pair with the adjacent π-orbital system increases its sp2 hybridization. This partial double-bond character can lead to a phenomenon known as pseudoallylic strain, which can force adjacent (2-position) substituents into an axial orientation. nih.gov While the quinolylmethyl group is at the 4-position, interactions between the piperidine nitrogen and other parts of a larger molecular structure could indirectly influence the ring's conformational equilibrium.
The conformational equilibrium can be quantified by the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. A positive ΔG° indicates a preference for the equatorial conformer.
Table 1: Estimated Conformational Free Energy Differences (ΔG°) for 4-Substituted Piperidines in a Chair Conformation
| 4-Substituent (R) | Preferred Orientation | Estimated ΔG° (kcal/mol) |
|---|---|---|
| Methyl | Equatorial | 1.7 |
| Phenyl | Equatorial | 2.9 |
| Quinolylmethyl | Equatorial (Predicted) | > 3.0 |
Note: Data for Methyl and Phenyl are representative values for monosubstituted piperidines. The value for Quinolylmethyl is an estimation based on its greater steric bulk.
Molecular mechanics calculations can quantitatively predict the conformer energies of piperidine derivatives. nih.gov Such calculations consider electrostatic interactions, which can be significant, especially if the piperidine nitrogen is protonated. Protonation can lead to a stabilization of the axial conformer for polar 4-substituents. nih.gov
The flexibility of the this compound structure is not limited to the piperidine ring. The single bond connecting the piperidine ring to the quinolylmethyl side chain allows for rotation, leading to different spatial arrangements known as rotamers or rotational isomers. nih.gov These rotamers represent distinct, energetically favorable conformations defined by the dihedral angles around the rotatable bonds. nih.govnih.gov
The key dihedral angle (χ) in the quinolylmethyl side chain is C3-C4-CH₂-C2(quinoline). The relative populations of different rotameric states are determined by their potential energy, which is influenced by steric hindrance and electronic interactions between the piperidine and quinoline rings.
Commonly observed rotameric states for side chains are often described as gauche (+), gauche (-), and trans, corresponding to dihedral angles of approximately +60°, -60°, and 180°, respectively. fccc.edu Analysis of rotamer libraries compiled from crystal structure databases shows that the probability of observing a particular rotamer can vary significantly. nih.govresearchgate.net Steric clashes, such as those that cause syn-pentane interactions, can destabilize certain rotamers, making them less populated. fccc.edu
For the quinolylmethyl side chain, a "trans" conformation, where the quinoline ring is extended away from the bulk of the piperidine ring, is likely to be a low-energy state. "Gauche" conformations might be less favorable due to potential steric clashes between the quinoline ring and the piperidine ring hydrogens.
Table 2: Predicted Predominant Rotameric States for the Quinolylmethyl Side Chain
| Dihedral Angle (χ) | Rotamer Classification | Predicted Relative Population | Rationale |
|---|---|---|---|
| ~180° | Trans | High | Minimizes steric hindrance between the quinoline and piperidine rings. |
| ~+60° | Gauche (+) | Low | Potential for steric clash between the quinoline ring and the piperidine ring. |
Understanding these rotameric preferences is critical for ligand design, as the bioactive conformation—the specific 3D shape the molecule adopts when binding to its target—may not be the lowest-energy conformation in solution.
Rational Design Principles for Novel Quinolylmethylpiperidine Architectures
Rational design of new molecules based on the this compound scaffold involves a systematic approach to modify the structure to enhance desired properties while minimizing undesirable ones. This process relies heavily on the understanding of SAR and the conformational properties of the lead compound. youtube.com
Key principles for designing novel architectures include:
Scaffold Modification and Simplification : The core quinolinylmethylpiperidine structure can be considered a "privileged scaffold." Optimization of this scaffold is a viable strategy for drug discovery. researchgate.netbenthamscience.com Modifications can involve altering the piperidine ring, for example, by introducing substituents to control its conformation or to probe for additional interactions with a target binding site. The quinoline ring system can also be replaced with other heterocyclic systems to explore different electronic and steric properties.
Introduction of Functional Groups to Block Metabolism : One common strategy in drug design is to introduce groups that block sites of metabolic vulnerability. researchgate.netbenthamscience.com For instance, if a particular position on the quinoline ring is susceptible to oxidative metabolism by cytochrome P450 enzymes, introducing a metabolically robust group like a fluorine atom at that position can increase the compound's half-life. youtube.com
Structure-Based Design and Conformational Restriction : If the structure of the biological target is known, computational tools like molecular docking can be used to predict how analogs will bind. researchgate.net This allows for the design of compounds with substituents that can form specific hydrogen bonds or hydrophobic interactions with the target, thereby increasing binding affinity. youtube.com Furthermore, introducing conformational constraints, such as by incorporating the flexible side chain into a new ring system, can "lock" the molecule into its bioactive conformation. This pre-organization can lead to a significant increase in potency by reducing the entropic penalty of binding.
A modular design approach, where different sections of the molecule are systematically varied, can be highly effective. nih.gov For the quinolinylmethylpiperidine scaffold, this could involve creating a library of analogs by varying substituents at different positions on both the quinoline and piperidine rings.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
Computational Chemistry and Theoretical Studies on 4 2 Quinolylmethyl Piperidine
Molecular Modeling and Docking Studies for Ligand-Target Interactions
There is no available research detailing the molecular modeling or docking of 4-(2-Quinolylmethyl)piperidine with any specific receptor systems. While docking studies are common for various piperidine-containing compounds to predict their binding affinity and orientation within a target's active site, such analyses have not been published for this specific chemical entity.
Prediction of Binding Modes with Receptor Systems
No studies were found that predict the binding modes of this compound with any biological receptors.
Identification of Crucial Amino Acid Residues for Ligand Recognition
Without docking studies, the identification of key amino acid residues that would be crucial for the recognition and binding of this compound remains purely speculative.
Molecular Dynamics Simulations for Conformational Ensemble Analysis and Stability
Molecular dynamics (MD) simulations provide insight into the dynamic nature of a molecule and its interactions over time. However, no MD simulation studies have been published for this compound to analyze its conformational flexibility and the stability of its potential complexes with target proteins.
Solvent Effects on Conformational Dynamics
The influence of different solvent environments on the conformational dynamics of this compound has not been computationally investigated or reported.
Ligand-Induced Conformational Changes in Target Proteins
As there are no studies on the interaction of this compound with any specific protein targets, there is consequently no information on any ligand-induced conformational changes it might cause in those targets.
In Silico Prediction of Biological Activity Spectra and Potential Protein Targets
In silico tools are frequently used in the early stages of drug discovery to predict the likely biological activities and protein targets of a novel compound. Such predictions for this compound have not been reported in the scientific literature. While general studies on other piperidine (B6355638) derivatives have utilized platforms like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) to forecast potential therapeutic applications, these have not been applied to this specific compound.
Ligand-Based and Structure-Based Virtual Screening Methodologies
Virtual screening (VS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries to identify promising lead compounds. For a scaffold like this compound, both ligand-based and structure-based VS methodologies are invaluable.
Ligand-Based Virtual Screening (LBVS) operates on the principle that structurally similar molecules are likely to exhibit similar biological activities. This approach is employed when the three-dimensional structure of the biological target is unknown. The process begins by identifying a set of molecules (ligands) known to be active against a specific target. For the this compound scaffold, this would involve compiling derivatives with known biological data. From these active compounds, a pharmacophore model is generated, which represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This model is then used as a query to screen large compound databases, identifying novel molecules that match the pharmacophoric features and are therefore likely to be active. mdpi.com
Structure-Based Virtual Screening (SBVS) , in contrast, requires the known 3D structure of the target protein or enzyme. Molecular docking is the most common SBVS technique. In the context of this compound, if a target protein has been identified, its structure would be prepared for docking. A library of compounds, including novel derivatives of the quinolylmethylpiperidine scaffold, would then be computationally "docked" into the active site of the target. researchgate.netnih.gov Scoring functions are used to estimate the binding affinity and predict the most favorable binding poses of each compound. researchgate.net This method not only helps in identifying potent inhibitors but also provides insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov
| Methodology | Requirement | Principle | Application for this compound |
| Ligand-Based VS | Known active ligands | Similar structures have similar activities | Develop a pharmacophore model from active derivatives to find new compounds with similar features. |
| Structure-Based VS | Known 3D target structure | Complementarity between ligand and target active site | Dock derivatives into a target's binding site to predict affinity and interaction modes. |
Application of Machine Learning in Predictive Activity Modeling
Machine learning (ML) has emerged as a powerful tool for developing predictive models in chemistry, particularly for Quantitative Structure-Activity Relationship (QSAR) studies. mdpi.com QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov
For this compound, a QSAR study would begin with a dataset of its derivatives with experimentally determined activities (e.g., IC50 values). nih.gov For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties, including topological (2D), geometrical (3D), and physicochemical characteristics. jmpas.com
Various ML algorithms can then be trained on this data to build a predictive model. The goal is to create a model that can accurately predict the activity of new, untested quinolylmethylpiperidine derivatives based solely on their calculated descriptors. researchgate.net This in silico prediction allows for the prioritization of compounds for synthesis and testing, saving significant time and resources. nih.gov A robust QSAR model can guide the design of new derivatives with potentially enhanced potency. mdpi.comresearchgate.net
| Machine Learning Model | Description | Relevant Descriptors for this compound |
| Multiple Linear Regression (MLR) | A linear algorithm that models the relationship between a dependent variable and one or more independent variables. | Molecular Weight, LogP, Polar Surface Area, Number of Hydrogen Bond Donors/Acceptors. |
| Support Vector Machine (SVM) | A supervised learning model that uses a hyperplane to separate data into different classes. | Topological Pharmacophore Atomic Fingerprints, Molecular Shape Descriptors. |
| Random Forest (RF) | An ensemble learning method that constructs multiple decision trees and outputs the mode of the classes. | Extended-Connectivity Fingerprints (ECFPs), Functional-Class Fingerprints (FCFPs). |
| Gradient Boosting | An ensemble technique that builds models sequentially, with each new model correcting the errors of the previous one. nih.gov | 3D-MoRSE descriptors, WHIM descriptors, GETAWAY descriptors. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide fundamental insights into the electronic structure and inherent reactivity of molecules. These methods are crucial for understanding the intrinsic properties of this compound at a subatomic level.
Density Functional Theory (DFT) Applications for Molecular Properties
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov DFT calculations can determine the ground-state electronic properties of this compound with high accuracy. nih.govrsc.org By optimizing the molecular geometry, DFT can predict key structural parameters. researchgate.netmdpi.com
Furthermore, DFT is used to calculate a range of molecular properties that are critical for understanding the compound's behavior. researchgate.net These properties provide a detailed electronic profile of the molecule, which can be correlated with its stability, reactivity, and potential for intermolecular interactions. nih.govnih.gov
| Calculated Property | Significance for this compound |
| Optimized Molecular Geometry | Provides precise bond lengths, bond angles, and dihedral angles. |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov |
| Dipole Moment | Quantifies the overall polarity of the molecule, influencing solubility and binding interactions. |
| Atomic Charges | Determines the partial charge on each atom, offering insights into local reactivity. |
Frontier Molecular Orbital Analysis for Chemical Reactivity
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe chemical reactivity. sapub.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. ajchem-a.com
For this compound, analyzing the spatial distribution and energy levels of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter. A small energy gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com This analysis is vital for predicting metabolic pathways and designing synthetic routes. nih.gov
| Parameter | Description | Implication for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. Related to the ability to donate electrons. | Higher energy indicates greater nucleophilicity and susceptibility to electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. Related to the ability to accept electrons. | Lower energy indicates greater electrophilicity and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO). | A smaller gap suggests higher reactivity and polarizability. mdpi.com |
Cheminformatics and Data Mining for Quinolylmethylpiperidine Research
Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds, a process often referred to as data mining.
Analysis of Chemical Space and Diversity
Chemical space refers to the multidimensional space encompassing all possible molecules. For a specific research project, such as one involving this compound, the relevant chemical space consists of all its conceivable derivatives. Analyzing this space is crucial for effective drug discovery. rsc.org
The goal is to design and synthesize a library of compounds that exhibits high molecular diversity, ensuring a broad exploration of structure-activity relationships. unibe.ch Cheminformatics tools are used to calculate various molecular descriptors for a virtual library of quinolylmethylpiperidine derivatives. These descriptors are then used to map the compounds in a lower-dimensional space, often using techniques like Principal Component Analysis (PCA). blogspot.com This visualization allows researchers to assess the diversity of a compound collection and identify regions of chemical space that are underexplored. whiterose.ac.uk By ensuring the diversity of a screening library, researchers increase the probability of discovering novel hits with unique structural features and improved properties.
| Descriptor/Method | Purpose in Diversity Analysis |
| Molecular Fingerprints (e.g., ECFP4) | Encodes structural features to quantify similarity/dissimilarity between molecules. |
| Physicochemical Properties (e.g., clogP, TPSA) | Ensures diversity in properties like lipophilicity and polarity. |
| 3D Shape Descriptors (e.g., PMI) | Ensures a variety of molecular shapes and conformations are explored. |
| Principal Component Analysis (PCA) | Reduces dimensionality of descriptor space for visualization and analysis of compound distribution. blogspot.com |
Predictive Absorption, Distribution, Metabolism, and Excretion (ADME) Property Modeling
In the realm of computational drug design, the in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step. This predictive modeling allows for the early assessment of a compound's pharmacokinetic profile, potentially identifying liabilities that could lead to failure in later stages of drug development. For novel compounds such as this compound, where experimental data may be scarce, computational methods provide essential initial insights.
While direct computational studies on the ADME properties of this compound are not extensively detailed in the public domain, the pharmacokinetic profiles of structurally analogous compounds, particularly those containing both quinoline (B57606) and piperidine moieties, have been investigated. These studies serve as a valuable surrogate for understanding the potential ADME characteristics of this compound.
Research on a series of 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline analogues has shed light on the types of ADME parameters that are crucial for this class of compounds. researchgate.net In silico analyses of these related molecules indicate that they generally fall within an acceptable range for drug-likeness and are predicted to be non-toxic, suggesting their potential as viable candidates for further drug discovery efforts. researchgate.net
The predictive modeling for such compounds typically involves the calculation of a range of physicochemical and pharmacokinetic descriptors. These descriptors are instrumental in forecasting the behavior of a molecule within a biological system. Key predicted ADME properties often include:
Absorption: Predictions of human intestinal absorption (HIA) are fundamental to ascertain the oral bioavailability of a compound. For the related 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline analogues, these values are assessed to determine their potential for effective absorption from the gastrointestinal tract. researchgate.net
Distribution: The ability of a compound to cross the blood-brain barrier (BBB) is a critical parameter, especially for drugs targeting the central nervous system. Computational models can predict whether a molecule is likely to be CNS-active or non-active. Furthermore, plasma protein binding (PPB) is another key distribution factor that is often modeled.
Metabolism: The metabolic stability of a compound is largely determined by its interaction with cytochrome P450 (CYP) enzymes. In silico models are frequently used to predict whether a compound is likely to be a substrate or an inhibitor of key CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. Predictions for related quinoline-piperidine structures help in anticipating potential drug-drug interactions.
Excretion: While direct prediction of excretion pathways is more complex, parameters related to solubility and metabolism can provide indirect indications of how a compound might be cleared from the body.
Toxicity: A range of toxicity endpoints can be predicted computationally. This includes predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), hepatotoxicity, and various other toxicological concerns. For the synthesized 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives, in silico toxicity assessments suggested that the molecules are less toxic and could be considered as potential hits in drug discovery. researchgate.net
The following table provides an illustrative example of the types of ADME-related properties that are typically predicted for quinoline-piperidine derivatives, based on the findings for structurally related compounds.
Table 1: Representative Predictive ADME Properties for Quinolylpiperidine Analogues (Note: The data below is representative of predictions for 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline analogues and is intended to illustrate the types of parameters modeled for this chemical class. Specific values for this compound are not available.)
| Parameter | Predicted Value/Classification | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Caco-2 Permeability | Moderate to High | Indicates good intestinal membrane permeation. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low / Non-penetrant | Suggests lower potential for CNS side effects. |
| Plasma Protein Binding (PPB) | High | May affect the free fraction of the drug available for therapeutic action. |
| Metabolism | ||
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions with other CYP2D6 substrates. |
| CYP3A4 Inhibition | Non-inhibitor | Lower risk of interactions with drugs metabolized by CYP3A4. |
| Excretion | ||
| Total Clearance | Low | Suggests a potentially longer half-life in the body. |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagenic | Low predicted risk of carcinogenicity. |
| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |
| Hepatotoxicity | Low risk | Lower likelihood of causing liver damage. |
These computational predictions are invaluable for prioritizing candidates in the early phases of drug discovery. By modeling the ADME properties of compounds like this compound and its analogues, researchers can identify and optimize molecules with more favorable pharmacokinetic profiles, thereby increasing the probability of success in preclinical and clinical development.
Advanced Methodologies and Future Directions in 4 2 Quinolylmethyl Piperidine Research
High-Throughput Synthesis and Screening Methodologies for Library Generation
The demand for large and diverse collections of quinoline-piperidine derivatives for biological screening has driven the adoption of high-throughput synthesis and combinatorial chemistry strategies. youtube.com These methods allow for the rapid generation of numerous analogues from a common core structure, facilitating comprehensive structure-activity relationship (SAR) studies. frontiersin.org
Multicomponent reactions (MCRs) are particularly well-suited for library generation, as they enable the construction of complex molecules like quinoline (B57606) derivatives in a single step from multiple starting materials. rsc.org This approach offers high atom economy and allows for the efficient introduction of structural diversity. rsc.org For instance, a library of 18 novel quinoline-piperidine conjugates was synthesized to explore their antimalarial potential, demonstrating the feasibility of generating focused libraries for specific biological targets. nih.govresearchgate.net These libraries often utilize different piperidine (B6355638) moieties and quinoline cores, coupled through reactions like addition-elimination or reductive amination. nih.gov
Microwave-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times and often improving yields for quinoline derivatives. frontiersin.org This technique is compatible with various synthetic strategies, including the Friedländer reaction, which is a classic method for quinoline synthesis. mdpi.com The combination of MCRs and microwave-assisted synthesis provides an efficient platform for the high-throughput generation of quinoline-piperidine libraries.
| Synthesis Strategy | Description | Advantages |
| Combinatorial Chemistry | Systematic synthesis of a large number of different but related compounds simultaneously. youtube.com | Rapid generation of large libraries, efficient exploration of SAR. frontiersin.orgyoutube.com |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single reaction vessel to form a product that contains portions of all reactants. rsc.org | High efficiency, atom economy, and structural diversity. rsc.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat chemical reactions. | Reduced reaction times, increased yields, and cleaner reactions. frontiersin.orgmdpi.com |
| Solid-Phase Synthesis | Synthesis of compounds on a solid support, facilitating purification. | Amenable to automation and high-throughput formats. nih.gov |
Application of Automation and Robotics in Synthetic Chemistry
The synthesis of complex molecules and the generation of large compound libraries are often labor-intensive and time-consuming. nih.gov To address this, automation and robotics are increasingly being integrated into synthetic chemistry. nih.govnih.gov These systems offer enhanced reproducibility, efficiency, and the ability to perform reactions with high precision. nih.govdrugtargetreview.com
Development of Specialized Chemoinformatic Tools for Quinoline-Piperidine Systems
Chemoinformatics plays a crucial role in modern drug discovery by enabling the analysis and design of compound libraries. nih.gov For quinoline-piperidine systems, specialized chemoinformatic tools, particularly Quantitative Structure-Activity Relationship (QSAR) models, are being developed to predict biological activity and guide the design of more potent derivatives. ijpsnonline.comresearchgate.net
QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov Both 2D and 3D-QSAR models have been successfully applied to quinoline-piperidine and related compounds. ijpsnonline.com For example, 2D and 3D-QSAR models were developed for a series of quinoline-amino-piperidine derivatives as potential inhibitors of Mycobacterium DNA-Gyrase-B. ijpsnonline.com These models demonstrated good predictive capacity and provided insights into the structural features crucial for activity. ijpsnonline.com Similarly, QSAR models for quinoline derivatives active against Plasmodium falciparum have been developed, helping to rationalize the structural requirements for antimalarial activity and to design new, more potent compounds. mdpi.com These computational tools significantly reduce the time and cost associated with synthesizing and testing large numbers of compounds by prioritizing those with the highest predicted activity. mdpi.com
| Chemoinformatic Tool | Application for Quinoline-Piperidine Systems | Key Findings/Advantages |
| 2D-QSAR | Predicts activity based on 2D structural descriptors (e.g., connectivity, topology). | A 2D-QSAR model for quinoline-amino-piperidine derivatives explained 85% of the variance and had a predictive capacity of 83%. ijpsnonline.com |
| 3D-QSAR (CoMFA/CoMSIA) | Correlates biological activity with the 3D properties (steric and electrostatic fields) of molecules. | 3D-QSAR models for antimalarial quinolines identified key steric and electrostatic features, guiding the design of new derivatives with improved potency. mdpi.com |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target receptor. | Docking studies on quinoline derivatives have helped to identify key interactions with target proteins like HIV reverse transcriptase. nih.gov |
| Library Design Tools | Used to design and optimize compound libraries for diversity and target coverage. nih.govh1.co | Enables the creation of focused libraries of quinoline-piperidine scaffolds with optimal properties for screening. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Novel Scaffold Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification of novel chemical scaffolds and the prediction of their properties. nih.govspringernature.com These technologies are particularly valuable for navigating the vast chemical space to find new quinoline-piperidine-based structures with desired biological activities. researchgate.net
ML algorithms, especially deep learning, can be trained on large datasets of known molecules and their activities to predict the therapeutic potential of new, un-synthesized compounds. nih.gov This can be applied to various stages of drug discovery, including virtual screening, toxicity prediction, and quantitative structure-activity relationship (QSAR) modeling. nih.gov For instance, machine learning has been used to predict the active sites of quinoline derivatives, aiding in the design of targeted inhibitors. researchgate.net
Exploration of Novel Biological Targets for Piperidine and Quinoline Containing Compounds
The quinoline-piperidine scaffold is a versatile pharmacophore found in drugs targeting a wide range of diseases. frontiersin.orgrhhz.net While historically significant in the treatment of malaria, ongoing research is exploring novel biological targets for compounds containing these moieties. researchgate.netnih.gov The structural flexibility of the piperidine ring and the diverse chemistry of the quinoline nucleus allow for the fine-tuning of derivatives to interact with various biological macromolecules. rhhz.net
Recent research has focused on targets related to cancer, infectious diseases, and neurological disorders. For example, quinoline-based compounds are being investigated as kinase inhibitors and topoisomerase inhibitors for anticancer therapy. nih.gov In the realm of infectious diseases, beyond malaria, these scaffolds are being evaluated against Mycobacterium tuberculosis by targeting enzymes like DNA gyrase. ijpsnonline.comnih.gov Additionally, quinoline-piperidine hybrids are being explored for their potential to combat drug-resistant cancers and as antiviral agents. nih.govresearchgate.net The identification of these new targets opens up new therapeutic avenues for this important class of compounds. patsnap.com
| Disease Area | Biological Target Class | Example Target |
| Cancer | Kinases, Topoisomerases | AXL, Tyrosine Kinases nih.govresearchgate.net |
| Infectious Diseases (Bacterial) | DNA Gyrase | Mycobacterium tuberculosis DNA Gyrase B ijpsnonline.com |
| Infectious Diseases (Viral) | Reverse Transcriptase | HIV Reverse Transcriptase nih.gov |
| Infectious Diseases (Parasitic) | Proteases, Heme Polymerase | Plasmodium falciparum nih.govmdpi.com |
Development of Bio-conjugation Strategies for Quinolylmethylpiperidine Scaffolds (e.g., for probe development or immobilization studies)
Bio-conjugation, the process of linking a molecule to a biomolecule such as a protein or nucleic acid, is a powerful strategy for developing chemical probes, diagnostic tools, and targeted therapeutics. The 4-(2-Quinolylmethyl)piperidine scaffold can be functionalized to enable its conjugation to other molecules.
These strategies often involve introducing a reactive handle onto the quinoline or piperidine ring that can undergo a specific chemical reaction with a complementary group on the target biomolecule. For example, a terminal alkyne or azide (B81097) group could be incorporated, allowing for "click chemistry" reactions, which are highly efficient and biocompatible. Alternatively, functional groups like carboxylic acids or amines can be used for standard amide bond formation.
These conjugated scaffolds can be used as fluorescent probes to study biological processes if linked to a fluorophore. Glycoconjugation, the attachment of sugar moieties, is another strategy that can be employed to improve selectivity or cellular uptake of quinoline-based compounds. acs.org By attaching the quinolylmethylpiperidine scaffold to a solid support (immobilization), it can also be used in affinity chromatography to isolate and identify its protein targets.
Q & A
Basic: What synthetic strategies are recommended for preparing 4-(2-Quinolylmethyl)piperidine, and how is structural integrity confirmed?
Answer:
The synthesis of this compound derivatives typically involves N-acylation or alkylation reactions of piperidine precursors. For example:
- Acylation : React 1-benzyl-4-piperidone with quinolylmethyl reagents under basic conditions, followed by deprotection (e.g., hydrogenolysis) .
- Characterization : Confirm structure via NMR (e.g., δ 1.4–3.4 ppm for piperidine protons, δ 6.60–7.2 ppm for aromatic protons) and GC-MS (look for molecular ion peaks, even with low intensity, as seen in similar compounds ). Complementary IR spectroscopy can validate functional groups (e.g., C=O stretches at ~1650 cm⁻¹) .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
Key safety measures include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection (Section 4.1, ).
- Ventilation : Use fume hoods due to potential inhalation hazards (Category 4 acute toxicity ).
- Emergency Procedures : Immediate rinsing for skin/eye contact (Section 4.1, ) and medical consultation for ingestion .
- Storage : In airtight containers, away from oxidizers, at 2–8°C .
Advanced: How can reaction conditions be optimized to enhance yields of this compound derivatives?
Answer:
Optimization strategies include:
- Catalyst Screening : Piperidine-catalyzed Knoevenagel condensations improve efficiency (e.g., 95% purity achieved in similar syntheses ).
- Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance reactivity .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acylation .
| Condition | Yield Improvement | Reference |
|---|---|---|
| Piperidine catalyst | >90% | |
| DCM solvent | 99% purity | |
| Low-temperature step | 18% → 35% yield |
Advanced: How should researchers resolve discrepancies in spectral data (e.g., NMR/MS) during structural elucidation?
Answer:
- Low MS Ion Intensity : Use high-resolution MS (HRMS) to confirm molecular weight, as low-intensity parent peaks (0.5–8%) are common in piperidine derivatives .
- Ambiguous NMR Peaks : Perform 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals (e.g., δ 4.92 ppm for CH₂ in quinolylmethyl groups ).
- Cross-Validation : Compare with synthesized analogs (e.g., 4-(2-methoxyphenyl)piperidine NMR data ).
Advanced: What methodologies are effective for evaluating the bioactivity of this compound derivatives?
Answer:
- In Vitro Assays : Test receptor binding affinity (e.g., CNS targets like dopamine receptors, as seen in arylpiperidine antipsychotics ).
- Enzyme Inhibition Studies : Use fluorogenic substrates to measure inhibition of enzymes like acetylcholinesterase .
- Cytotoxicity Screening : Employ MTT assays on cell lines (e.g., HEK293) given potential neurotoxicity risks .
Basic: What analytical techniques are critical for purity assessment of this compound?
Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities .
- Elemental Analysis : Verify C, H, N content (e.g., C₁₈H₁₅NO requires C 82.73%, H 5.79%, N 5.36%) .
- Melting Point : Compare observed values with literature (e.g., 1426022-44-7 melts at 120–122°C ).
Advanced: How can computational methods aid in designing novel this compound analogs?
Answer:
- Molecular Docking : Predict binding modes to targets like 5-HT₆ receptors using AutoDock Vina .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on quinolyl) with bioactivity .
- DFT Calculations : Optimize geometries for stability (e.g., chair conformation of piperidine ring ).
Basic: What are the stability considerations for storing this compound solutions?
Answer:
- Light Sensitivity : Store in amber vials to prevent photodegradation .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis .
- Temperature : Solutions in DMSO should be aliquoted and stored at –20°C .
Advanced: How to address conflicting toxicity data in literature for piperidine derivatives?
Answer:
- Contradictory Evidence : Some studies report low acute toxicity (Category 4 ), while others emphasize chronic risks (Section 12, ). Resolve via:
- In Vivo Testing : Dose-dependent studies in rodent models .
- Metabolic Profiling : Identify toxic metabolites via LC-MS/MS .
Advanced: What strategies improve the solubility of this compound for in vivo studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
